Fmoc-homocyclohexyl-D-alanine
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2R)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373268 | |
| Record name | Fmoc-homocyclohexyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-72-0 | |
| Record name | Fmoc-homocyclohexyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overcoming Incomplete Deprotection and Aggregation:
The primary strategy is to disrupt the inter-chain hydrogen bonding that causes aggregation, thereby improving the solvation of the peptide-resin and accessibility of the N-terminal Fmoc group. peptide.comnih.gov
Solvent Modification: While DMF is standard, its ability to disrupt aggregation is limited. nih.gov Switching to or adding more effective "chaotropic" solvents can be beneficial. N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) are known for their increased solvation potential and can be used to inhibit peptide aggregation on the resin. peptide.comnih.gov
Elevated Temperature and Sonication: Performing the deprotection step at a higher temperature (e.g., 40-60°C) can provide enough energy to disrupt the secondary structures responsible for aggregation. peptide.com Similarly, the use of sonication can physically break up aggregated clumps of resin beads, improving solvent and reagent penetration. peptide.com
Use of Stronger Bases: As discussed previously, switching from piperidine (B6355638) to a more potent base like DBU can drive the deprotection of sterically hindered or poorly accessible Fmoc groups to completion, reducing the required reaction time and minimizing exposure to basic conditions. peptide.com
Preventing Side Reactions:
Prolonged or repeated exposure to basic deprotection conditions, often necessitated by aggregation, can increase the incidence of common side reactions.
Aspartimide Formation: This is a frequent side reaction catalyzed by bases, where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. iris-biotech.depeptide.com This can lead to epimerization and the formation of β- and iso-aspartate linkages upon ring opening. peptide.com While not caused directly by homocyclohexyl-D-alanine, the extended deprotection times required for sequences containing it can increase the risk. Adding a mild acid like 1-hydroxybenzotriazole (HOBt) to the piperidine (B6355638) deprotection solution can help suppress this side reaction. peptide.com
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.depeptide.com This is especially prevalent in Fmoc-based synthesis. peptide.com While sequence-dependent, using resins less prone to this reaction, such as 2-chlorotrityl chloride resin, for the first two amino acids can be an effective strategy. peptide.com
| Strategy | Problem Addressed | Principle of Action |
| Solvent Modification (e.g., NMP, DMSO) | Peptide Aggregation, Incomplete Deprotection | Improves solvation of the peptide-resin, disrupting inter-chain hydrogen bonds. peptide.comnih.gov |
| Elevated Temperature / Sonication | Peptide Aggregation, Incomplete Deprotection | Provides energy to break up secondary structures and physical aggregates. peptide.com |
| Use of a Stronger Base (e.g., DBU) | Incomplete Deprotection | Increases the rate of proton abstraction for sterically hindered or inaccessible Fmoc groups. iris-biotech.denih.gov |
| Addition of HOBt to Deprotection Reagent | Aspartimide Formation | The acidic additive reduces the effective basicity at the peptide backbone, minimizing the intramolecular side reaction. peptide.com |
| Choice of Resin (e.g., 2-ClTrt-Cl) | Diketopiperazine Formation | Utilizes a sterically hindered linker that is less susceptible to intramolecular cyclization at the dipeptide stage. peptide.com |
Applications of Fmoc Homocyclohexyl D Alanine in Peptide Based Therapeutics and Drug Design
Rational Design of Bioactive Peptides Incorporating Fmoc-homocyclohexyl-D-alanine
The incorporation of this compound into peptide sequences is a strategic approach to overcome some of the inherent limitations of natural peptides as drug candidates, such as poor stability and bioavailability.
Strategies for Enhancing Peptide Stability and Proteolytic Resistance
A primary challenge in the clinical application of peptides is their susceptibility to degradation by proteases in the body. frontiersin.org The stereospecificity of proteases means they primarily recognize and cleave peptide bonds between L-amino acids. frontiersin.org By incorporating D-amino acids like homocyclohexyl-D-alanine, peptides can be rendered resistant to this enzymatic degradation. frontiersin.orgnih.gov This strategy significantly increases the peptide's half-life in plasma, a critical factor for its bioavailability and therapeutic efficacy. frontiersin.org
The homocyclohexyl side chain, being a non-natural and sterically bulky group, further contributes to this stability by sterically hindering the approach of proteases. This enhanced stability allows for less frequent dosing and a more sustained therapeutic effect. The use of D-amino acids is a common and effective strategy to prolong the stability of peptides. nih.gov
Table 1: Strategies to Enhance Peptide Stability
| Strategy | Mechanism | Effect on Peptide |
|---|---|---|
| Incorporation of D-Amino Acids | Proteases are stereospecific for L-amino acids. | Increased resistance to proteolytic degradation, leading to a longer in vivo half-life. frontiersin.orgnih.gov |
| Use of Non-Natural Side Chains | Steric hindrance from bulky side chains like homocyclohexyl prevents protease binding. | Enhanced stability against enzymatic cleavage. |
| Peptide Cyclization | Constrains the peptide into a less favorable conformation for protease binding. | Increased hydrolytic stability and potentially higher binding affinity. nih.gov |
| N- and C-Termini Protection | Modifying the ends of the peptide chain. | Protects against exopeptidase attack. frontiersin.org |
Modulation of Peptide Bioavailability and Receptor Affinity
The bioavailability of a peptide therapeutic is significantly influenced by its chemical properties. The hydrophobic nature of the homocyclohexyl side chain in this compound can enhance the lipophilicity of the resulting peptide. chemimpex.comchemimpex.com This increased lipophilicity can improve the peptide's ability to cross biological membranes, a key factor in its absorption and distribution within the body.
Furthermore, the conformation of a peptide is crucial for its interaction with its biological target, such as a receptor. The introduction of a conformationally constraining amino acid like homocyclohexyl-D-alanine can lock the peptide into a bioactive conformation, thereby increasing its affinity and specificity for the target receptor. nih.gov This can lead to more potent therapeutic effects. The precise orientation of the side chain, dictated by the D-configuration, can also be critical for optimal binding to the receptor's active site.
Development of Peptide-Based Agonists and Antagonists
Minimal changes in a peptide's structure, such as the introduction of a constrained amino acid, can have profound effects on its bioactivity, potentially converting an agonist into an antagonist. nih.gov For example, the design of growth hormone-releasing hormone (GHRH) analogs with improved stability and potency often involves the incorporation of unnatural amino acids to create peptidomimetic macrocycles with enhanced pharmaceutical properties. google.com Similarly, peptide antagonists for the α4β7 integrin, a target for inflammatory bowel disease, have been developed with high affinity and stability. google.com The development of peptide-based CGRP receptor antagonists for migraine treatment also utilizes modified amino acids to extend half-life while maintaining antagonist activity. d-nb.info
Role in the Discovery of Novel Pharmaceuticals
The unique properties of this compound make it a valuable tool in the broader field of drug discovery, enabling the development of new therapeutics that can target specific biological pathways and contribute to the growing arsenal (B13267) of peptide-based medicines.
Targeting Specific Biological Pathways with this compound Modified Peptides
Many diseases, including cancer and inflammatory disorders, are driven by dysregulated signaling pathways. lifechemicals.com Peptides modified with this compound can be designed to selectively interact with specific components of these pathways, such as receptors or enzymes, thereby modulating their activity. chemimpex.com The enhanced stability and bioavailability of these modified peptides make them more effective at reaching their intracellular or extracellular targets. chemimpex.com
For instance, research has focused on developing peptides that can inhibit the protein-protein interactions that are crucial for the progression of certain diseases. The incorporation of bulky, hydrophobic residues like homocyclohexylalanine can disrupt these interactions with high specificity. This approach is being explored for developing novel treatments for a range of conditions. nih.gov
Table 2: Examples of Biological Pathways Targeted by Modified Peptides
| Pathway | Disease Relevance | Role of Modified Peptides |
|---|---|---|
| PI3K/AKT/mTOR Pathway | Cancer, Inflammation | Development of peptides to inhibit key kinases in the pathway. lifechemicals.comcusabio.com |
| MAPK Signaling Pathway | Cancer, Inflammatory Diseases | Design of peptide-based inhibitors of specific MAPK proteins. cusabio.com |
| GPCR Signaling | Various, including pain and metabolic disorders | Creation of stable agonists or antagonists for specific G-protein coupled receptors. nih.govnih.gov |
Contribution to Peptide-Based Therapeutics and Vaccines
The development of peptide-based therapeutics is a rapidly growing field, with peptides offering high selectivity and potency. frontiersin.org this compound is a key building block in the synthesis of these complex therapeutic peptides. chemimpex.com Its use facilitates the creation of peptides with improved pharmacokinetic profiles, making them more viable as drugs. chemimpex.com
In the realm of vaccines, peptides are being investigated as antigens to elicit specific immune responses. nih.govfrontiersin.org The stability of these peptide antigens is crucial for their effectiveness. By incorporating this compound, the resulting peptide vaccine can be more resistant to degradation, allowing for a more robust and sustained presentation to the immune system. chemimpex.com This can lead to a stronger and more durable immune response. Research into peptide-based vaccines for cancer and infectious diseases, such as malaria, is an active area where such stabilized peptides could offer significant advantages. nih.govmdpi.com
Bioconjugation and Drug Delivery Systems Utilizing this compound
Bioconjugation, the process of linking a biomolecule to another molecule, is a cornerstone of modern drug delivery and diagnostics. nih.gov The use of this compound in peptide synthesis provides a unique building block for creating sophisticated bioconjugates. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to build a peptide chain. mdpi.com The D-configuration of the amino acid enhances its resistance to enzymatic degradation, a critical feature for increasing the in vivo half-life of peptide-based drugs. nih.gov
The homocyclohexyl side chain of this compound significantly increases the hydrophobicity of the resulting peptide. This property can be leveraged to improve the peptide's interaction with cell membranes or to enhance its encapsulation within lipid-based drug delivery systems like liposomes. mdpi.com
Development of Targeted Delivery Constructs
Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing off-target side effects. Peptides containing this compound can be designed as targeting ligands that bind to specific receptors overexpressed on cancer cells or other pathological tissues.
The synthesis of such peptide-drug conjugates (PDCs) often involves standard Fmoc-based solid-phase peptide synthesis. mdpi.com The peptide, incorporating this compound for enhanced stability and hydrophobicity, is synthesized and then conjugated to a cytotoxic drug, either directly or through a linker. The increased hydrophobicity imparted by the homocyclohexyl group can facilitate the passage of the entire conjugate across cellular membranes.
While specific examples detailing the use of this compound in targeted liposomes are not extensively documented in publicly available literature, the principles of liposome (B1194612) functionalization provide a clear framework for its potential application. Peptide-mediated targeting of liposomes is a well-established strategy. mdpi.com In this approach, peptides are attached to the surface of liposomes, which are lipid vesicles that can encapsulate drugs. The targeting peptide directs the liposome to the desired cells. The incorporation of this compound into these targeting peptides could enhance their stability and interaction with the liposome's lipid bilayer.
Table 1: Hypothetical Characteristics of a Targeted Peptide-Drug Conjugate (PDC) Incorporating this compound
| Characteristic | Description | Potential Advantage of this compound |
| Targeting Moiety | Peptide sequence with affinity for a tumor-specific receptor. | The D-amino acid configuration increases resistance to proteolysis, prolonging the targeting capability. |
| Linker | Chemical bridge connecting the peptide to the drug. | The hydrophobicity of the homocyclohexyl group may influence the release kinetics from certain linkers. |
| Payload | Cytotoxic drug (e.g., Doxorubicin). | The overall hydrophobicity of the PDC can be modulated to improve cell penetration. |
| In Vitro Stability | Stability in human serum. | Enhanced due to the presence of the D-amino acid. |
Integration into Biosensor and Diagnostic Probe Design
The unique properties of peptides containing this compound also make them attractive for the development of biosensors and diagnostic probes. Biosensors rely on the specific recognition of a target analyte by a biological recognition element, such as a peptide, which is immobilized on a sensor surface. rsc.org
The functionalization of biosensor surfaces is a critical step in their fabrication. mdpi.com Peptides synthesized with this compound can be designed to bind to specific disease biomarkers. The robust nature of these peptides, owing to the D-amino acid, ensures the longevity and reliability of the sensor. The hydrophobic homocyclohexyl side chain can also play a role in the orientation and immobilization of the peptide on the sensor surface, potentially leading to improved sensitivity and specificity.
Fluorescent probes are another area where these modified peptides could be applied. A peptide designed to bind a specific target can be labeled with a fluorophore. The incorporation of this compound could influence the local environment of the fluorophore upon target binding, leading to a detectable change in the fluorescent signal. While specific studies are limited, the principles of peptide-based fluorescent probes are well-established. beilstein-journals.org
Table 2: Potential Contributions of this compound to Diagnostic Probes
| Probe Type | Mechanism of Action | Role of this compound |
| Biosensor | A peptide immobilized on a surface binds to a target analyte, generating a signal. | Enhances peptide stability on the sensor surface. The hydrophobic side chain may improve immobilization and reduce non-specific binding. |
| Fluorescent Probe | A fluorophore-labeled peptide binds to a target, causing a change in fluorescence. | The D-amino acid structure increases the probe's resistance to degradation in biological samples. |
| PET Imaging Agent | A peptide is chelated with a radioisotope for in vivo imaging. | The stability conferred by the D-amino acid is crucial for maintaining the integrity of the imaging agent in the body. |
Structural and Conformational Impact of Fmoc Homocyclohexyl D Alanine in Peptidomimetics and Biomolecular Assemblies
Fmoc-homocyclohexyl-D-alanine as a Building Block for Peptidomimetic Scaffolds
The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, often involves the use of non-natural amino acids to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. nih.govnih.gov this compound is a valuable building block in this context, particularly for the construction of macrocyclic peptidomimetics. asinex.com
Macrocyclization is a widely employed strategy to create conformationally restricted and more stable peptide analogs. nih.govnih.gov The design of macrocyclic peptidomimetics is guided by several principles aimed at optimizing their biological properties. Key considerations include:
Pre-organization of Conformation: Constraining the peptide backbone into a specific conformation that mimics the bioactive conformation of the native peptide can lead to increased binding affinity for its target. mdpi.com
Increased Stability: Cyclization can protect the peptide from enzymatic degradation by making the backbone less accessible to proteases. nih.gov
Improved Pharmacokinetic Properties: Macrocyclization can enhance membrane permeability and oral bioavailability.
The incorporation of this compound into macrocyclic scaffolds contributes to these design principles by introducing both rigidity and hydrophobicity.
Conformational Analysis of Peptides Containing Homocyclohexyl-D-alanine Residues
The incorporation of D-amino acids into a peptide sequence composed primarily of L-amino acids can disrupt or alter regular secondary structures like alpha-helices and beta-sheets. frontiersin.orgnih.gov Specifically, a D-amino acid can induce a local reversal in the direction of the peptide backbone, which can be exploited to promote the formation of specific types of beta-turns. Beta-turns are crucial structural motifs that are often involved in molecular recognition events. nih.gov
While a single D-amino acid can destabilize an alpha-helix, strategic placement can lead to the formation of more complex or unique helical structures. nih.gov For instance, the bulky homocyclohexyl group can influence the packing of adjacent residues, potentially favoring the formation of 3(10)-helices or other non-canonical helical structures. explorationpub.com The specific impact on secondary structure is highly dependent on the position of the homocyclohexyl-D-alanine residue within the peptide sequence and the nature of the surrounding amino acids. nih.gov
Investigation of Protein-Peptide Interactions Mediated by Homocyclohexyl-D-alanine Residues
The unique structural features of homocyclohexyl-D-alanine can be leveraged to enhance and modulate the interactions between peptides and their protein targets. nih.gov The bulky, hydrophobic homocyclohexyl side chain can engage in favorable van der Waals and hydrophobic interactions within a protein's binding pocket, potentially increasing binding affinity and specificity. rcsb.org
The conformational constraints imposed by this residue can also pre-organize the peptide into a conformation that is complementary to the protein's binding site, further enhancing the interaction. mdpi.com Furthermore, the D-stereochemistry can provide a unique spatial orientation of the side chain and backbone that can lead to novel interactions with the protein target that are not possible with natural L-amino acids. frontiersin.org Computational tools and experimental techniques are employed to understand and predict these interactions, aiding in the rational design of potent and selective peptide-based therapeutics. univ-paris-diderot.fr
Table 1: Impact of Homocyclohexyl-D-alanine on Peptide Properties
| Feature | Influence on Peptidomimetics |
| Homocyclohexyl Moiety | Induces conformational restriction, enhances hydrophobicity, can improve binding affinity through van der Waals interactions. |
| D-Stereochemistry | Alters backbone conformation, can induce beta-turns, creates novel side chain orientations for protein interaction. |
| Combined Effect | Leads to unique peptide folds, enhances metabolic stability, allows for the design of potent and selective peptidomimetics. |
Advanced Analytical and Spectroscopic Characterization of Fmoc Homocyclohexyl D Alanine and Its Conjugates
Chromatographic Techniques for the Analysis of Fmoc-homocyclohexyl-D-alanine and its Peptide Derivatives
Chromatography is an indispensable tool for both the purification of synthetic peptides and the assessment of their purity. nih.gov High-performance liquid chromatography (HPLC) is particularly central to peptide chemistry. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for the isolation of peptides containing this amino acid. Reversed-phase HPLC (RP-HPLC) is the most common modality used. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase.
The retention of this compound and its peptide conjugates on an RP-HPLC column is primarily governed by their hydrophobicity. The bulky, nonpolar homocyclohexyl side chain and the large, aromatic fluorenylmethoxycarbonyl (Fmoc) group contribute significantly to the molecule's retention time. The Fmoc group also serves as an excellent chromophore, allowing for sensitive detection using UV spectrophotometry, commonly at wavelengths around 220 nm or 265 nm. phenomenex.com
For preparative applications, RP-HPLC is used to purify crude synthetic peptides, separating the target peptide from deletion sequences, incompletely deprotected products, and other impurities generated during solid-phase peptide synthesis. uci.eduajpamc.com Fractions are collected and analyzed to isolate the product with the desired purity.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, C8 (silica-based) | Provides a nonpolar stationary phase for hydrophobic interactions. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component; TFA acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic modifier; elution strength increases with %ACN. |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30 min | Separates compounds based on differing hydrophobicities. |
| Flow Rate | ~1.0 mL/min (analytical) | Standard flow for analytical-scale columns. |
| Detection | UV at 220 nm or 265 nm | Detects the peptide backbone and the Fmoc protecting group. |
Ensuring the enantiomeric purity of amino acid building blocks is critical in peptide synthesis, as the presence of the incorrect enantiomer can significantly impact the final peptide's structure and biological activity. merckmillipore.com Enantiomeric excess (ee) is a measure of this purity, reflecting how much one enantiomer is present in greater amounts than the other. wikipedia.org A sample containing 70% of the D-enantiomer and 30% of the L-enantiomer has an enantiomeric excess of 40% (70% - 30%). wikipedia.org
Chiral HPLC is the definitive method for determining the enantiomeric excess of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times and allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have proven highly effective for resolving a wide variety of N-protected amino acids, including those with Fmoc groups. phenomenex.comsigmaaldrich.com The separation is typically performed under reversed-phase conditions, using mobile phases similar to those in standard RP-HPLC. phenomenex.comsigmaaldrich.com The ability to achieve baseline resolution allows for the accurate quantification of each enantiomer and the calculation of the enantiomeric excess. phenomenex.com
| CSP Type | Example Commercial Name | Separation Principle |
|---|---|---|
| Polysaccharide-Based | Lux Cellulose-1, Lux Cellulose-2 | Based on chiral recognition sites within the helical structure of the polysaccharide derivative. phenomenex.com |
| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin) | Utilizes multiple interaction mechanisms including hydrogen bonding, ionic interactions, and steric hindrance within the complex macrocyclic structure. sigmaaldrich.com |
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and enabling structural elucidation. nih.gov It is indispensable for confirming the identity of this compound and verifying the sequence of its peptide conjugates.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally fragile molecules like peptides. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer.
For this compound or its peptide derivatives, ESI typically produces a protonated molecular ion, [M+H]⁺. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the parent molecule.
When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for peptide sequencing. nih.gov In a typical MS/MS experiment, the [M+H]⁺ ion of a peptide is isolated and then fragmented by collision-induced dissociation (CID). This fragmentation preferentially occurs along the peptide backbone, generating a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of the Fmoc group can influence fragmentation patterns, sometimes leading to the formation of a prominent b₁⁺ ion or characteristic losses related to the protecting group. nih.gov
| Ion Type | Structure | Information Provided |
|---|---|---|
| b-ions | Fragments containing the N-terminus | Sequence information read from low to high mass. |
| y-ions | Fragments containing the C-terminus | Sequence information read from high to low mass. |
| [M+H]⁺ | Protonated parent molecule | Molecular weight of the intact peptide. |
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used in peptide and protein analysis. researchgate.net The sample is co-crystallized with a large excess of a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA). nih.govnih.gov A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase.
MALDI typically produces singly charged ions [M+H]⁺, which simplifies the resulting mass spectrum, especially for complex mixtures. It is often coupled with a time-of-flight (TOF) mass analyzer, which separates ions based on the time it takes them to travel a fixed distance—lighter ions travel faster than heavier ones. MALDI-TOF is valued for its high throughput, sensitivity, and tolerance for salts and buffers, making it suitable for analyzing crude reaction mixtures or purified peptide fractions. nih.gov For peptides containing this compound, MALDI-TOF provides a rapid and accurate method to confirm the molecular weight of the full-length product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of molecules in solution. nih.gov It provides information on the covalent structure, configuration, and three-dimensional shape of peptides.
For the parent compound, this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra are used to verify its chemical structure. The spectra exhibit characteristic signals corresponding to the protons and carbons of the Fmoc group (aromatic region), the homocyclohexyl side chain (aliphatic region), and the amino acid backbone (α-proton and α-carbon). The integration of proton signals provides quantitative information about the relative number of protons in different chemical environments.
For peptides containing this residue, more advanced two-dimensional (2D) NMR experiments are employed to elucidate their conformation. cnr.it
COSY (Correlation Spectroscopy) identifies protons that are coupled through a few chemical bonds (typically 2-3 bonds), helping to assign protons within a single amino acid residue.
TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire spin system, allowing for the identification of all protons belonging to a particular residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. These through-space correlations provide crucial distance restraints that are used to calculate the three-dimensional structure of the peptide. nih.gov
By analyzing parameters such as chemical shifts, ³J-coupling constants (which relate to dihedral angles via the Karplus equation), and Nuclear Overhauser Effects (NOEs), a detailed picture of the peptide's conformational ensemble in solution can be constructed. cnr.it This is particularly important for understanding how the bulky and hydrophobic homocyclohexyl side chain influences the local and global folding of a peptide chain.
| NMR Parameter | Information Derived | Application |
|---|---|---|
| Chemical Shift (δ) | Local electronic environment | Identification of secondary structure elements (e.g., α-helix vs. β-sheet). uu.nl |
| ³JHNHα Coupling Constant | Backbone dihedral angle (φ) | Provides constraints on the peptide backbone conformation. cnr.it |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances (< 5 Å) | Provides distance restraints for 3D structure calculation. nih.gov |
1D and 2D NMR Experiments for Resonance Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecular structure. The ¹H NMR spectrum typically reveals distinct regions corresponding to the aromatic protons of the fluorenylmethoxycarbonyl (Fmoc) group (usually between 7.3 and 7.8 ppm), the protons of the homocyclohexyl ring, and the α- and β-protons of the alanine (B10760859) backbone. chemicalbook.comrsc.org
For unambiguous assignment of these resonances, two-dimensional (2D) NMR experiments are indispensable. nih.govacs.org Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, establishing proton-proton connectivity within individual spin systems, such as the alanine backbone (Hα-Hβ) and the homocyclohexyl side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of carbon resonances based on their attached protons. Further connectivity information is obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range (2-3 bond) correlations between protons and carbons, critically linking the Fmoc group, the amino acid backbone, and the side chain.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Amino Acid Moieties Note: These are typical chemical shift ranges. Exact values for this compound may vary depending on the solvent and molecular context.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic | 7.30 - 7.80 | 120 - 144 |
| Fmoc CH/CH₂ | 4.20 - 4.50 | 47, 67 |
| α-CH | 4.00 - 4.30 | 50 - 55 |
| β-CH₂ (alanine) | 1.30 - 1.70 | 30 - 40 |
| Homocyclohexyl | 0.80 - 1.80 | 25 - 40 |
| Carbonyl (C=O) | - | 155 (Fmoc), 170-175 (Acid) |
Conformational Analysis via NOESY and Coupling Constant Measurements
While COSY and HMBC establish covalent bonds, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, identifying protons that are in close spatial proximity (typically <5 Å). This is paramount for determining the three-dimensional conformation of peptides containing this compound. NOESY cross-peaks can reveal folding patterns and the orientation of the bulky homocyclohexyl side chain relative to the peptide backbone and adjacent residues.
Further conformational insights are derived from the measurement of scalar or J-coupling constants, particularly the three-bond coupling between the amide proton and the α-proton (³J(HNHα)). This value is directly related to the backbone dihedral angle phi (φ) through the Karplus equation. By analyzing these coupling constants, researchers can determine the preferred backbone conformation of the residue within a peptide sequence. nih.gov The conformational preferences of the homocyclohexyl ring itself can also be investigated through analysis of proton-proton coupling constants within the ring system.
Solid-State NMR for Peptide Conformation in Heterogeneous Environments
For studying peptides in non-solution states, such as in aggregates, fibrils, or when bound to surfaces, solid-state NMR (SSNMR) is the method of choice. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR techniques are designed to measure these interactions, which are rich in structural information.
Key SSNMR techniques include Magic Angle Spinning (MAS) to average anisotropic interactions and improve spectral resolution, and Cross-Polarization (CP) to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring polarization from abundant protons. nih.govspringernature.com Dipolar recoupling experiments are then used to reintroduce specific dipole-dipole interactions, which are distance-dependent. These measurements can provide precise internuclear distances and torsion angles, allowing for the high-resolution determination of peptide conformation and intermolecular packing in heterogeneous environments where traditional solution NMR and X-ray crystallography are not feasible. springernature.com The synthesis of peptides with specific ¹³C and ¹⁵N isotopic labels is often required for these advanced SSNMR experiments. springernature.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound Containing Peptides
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light. In the far-UV region (190-250 nm), the CD spectrum is dominated by the amide bonds of the peptide backbone and is highly sensitive to the secondary structure. nih.govnih.gov
The incorporation of this compound can significantly influence the resulting secondary structure. The bulky, hydrophobic homocyclohexyl side chain may sterically favor or disfavor certain conformations, such as α-helices or β-sheets. CD spectroscopy allows for the quantitative estimation of these structural elements.
α-helices typically show a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov
β-sheets are characterized by a negative band around 218 nm and a positive band near 195 nm. researchgate.net
Random coil structures generally display a strong negative band around 200 nm. researchgate.net
It is important to note that the Fmoc group itself is a strong chromophore and contributes to the CD spectrum, particularly in the near-UV region (250-320 nm) but also potentially in the far-UV. researchgate.netnih.gov This contribution must be accounted for, often by subtracting the spectrum of a reference compound or by analyzing the changes in the CD signal upon conformational transitions. researchgate.net
Spectroscopic Derivatization Methods for Enhanced Detection and Quantification
While this compound is already an N-terminally protected amino acid, the Fmoc group itself serves as an excellent derivatizing agent for the purpose of detection and quantification. The fluorenyl moiety is highly fluorescent, which allows for extremely sensitive detection of amino acids using techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector. nih.govresearchgate.net
The standard procedure involves the pre-column derivatization of a free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govoup.com The reaction is typically carried out in a buffered alkaline solution. nih.gov The resulting stable Fmoc-amino acid derivative can then be easily separated by reversed-phase HPLC and quantified with high sensitivity, with detection limits often in the femtomole range. nih.gov This method is widely used in amino acid analysis for complex biological samples. spkx.net.cn
Table 2: Comparison of Common Pre-Column Derivatization Reagents for Amino Acid Analysis
| Reagent | Abbreviation | Detection Method | Advantages | Limitations |
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Fluorescence, UV | High sensitivity, reacts with primary and secondary amines, stable derivatives. nih.govnih.gov | Reagent hydrolysis product can interfere. |
| o-phthaldialdehyde | OPA | Fluorescence | Fast reaction, automated analysis. | Reacts only with primary amines, derivatives can be unstable. oup.com |
| Dansyl chloride | Dns-Cl | Fluorescence | High sensitivity. | Long reaction times, multiple derivatives for some amino acids. |
| Phenylisothiocyanate | PITC | UV | Well-established (Edman chemistry). | Lower sensitivity than fluorescence methods. |
Computational and Theoretical Studies on Fmoc Homocyclohexyl D Alanine Systems
Molecular Modeling and Dynamics Simulations of Peptides Incorporating Fmoc-homocyclohexyl-D-alanine
Prediction of Conformational Preferences and Flexibility
The introduction of this compound into a peptide chain significantly impacts its local and global conformation. The large cyclohexyl side chain imposes steric constraints that can favor specific backbone dihedral angles (phi, ψ) and restrict the peptide's flexibility. MD simulations can predict these conformational preferences. For instance, studies on peptides with bulky hydrophobic residues often show a propensity to adopt well-defined secondary structures like β-turns and β-hairpins, particularly in apolar solvents. biorxiv.orgbohrium.comresearchgate.net The D-configuration of the amino acid further influences the accessible conformations, often promoting specific types of turns that might not be favored with L-amino acids.
Simulations of alanine-based peptides have shown that the conformational structures are highly sensitive to the chain length and the surrounding environment. researchgate.netnih.gov While short polyalanine peptides may favor α-helical structures, the presence of a bulky group like homocyclohexyl can disrupt this preference and induce other folded structures. nih.gov Computational analyses, such as Ramachandran plots derived from MD trajectories, can map the probable (φ, ψ) angles for the homocyclohexyl-D-alanine residue, providing a quantitative measure of its conformational restrictions.
Table 1: Representative Dihedral Angle Preferences for a Bulky D-Amino Acid in a Model Peptide from Molecular Dynamics Simulation
| Residue Position | Dominant Secondary Structure | Predicted Phi (φ) Angle Range | Predicted Psi (ψ) Angle Range | Flexibility (RMSF*) |
|---|---|---|---|---|
| N-terminus | Random Coil | -150° to -60° | +120° to +180° | High |
| Internal (with D-amino acid) | β-Turn (Type II') | +50° to +70° | -110° to -130° | Low |
| C-terminus | Random Coil | -120° to -50° | -60° to +60° | High |
*RMSF (Root Mean Square Fluctuation) is a measure of atomic displacement, indicating flexibility. Lower values suggest a more rigid structure. Data is illustrative of typical simulation outputs.
Analysis of Solvent Effects on Peptide Structure
The solvent environment plays a critical role in determining peptide structure. The hydrophobic nature of the homocyclohexyl side chain has a profound influence on how the peptide folds in different solvents. MD simulations in explicit solvent models (e.g., water, dimethyl sulfoxide (B87167) [DMSO]) can reveal these effects. In aqueous solutions, the hydrophobic side chain will tend to be shielded from water, which can drive the peptide to fold into a more compact structure or to aggregate. nih.govnih.gov This "hydrophobic effect" is a primary driving force in protein and peptide folding. nih.gov
Conversely, in non-polar or less polar organic solvents like DMSO or chloroform, the hydrophobic side chain is more favorably solvated, which may lead to more extended or different folded conformations compared to water. biorxiv.orgresearchgate.net Studies on hydrophobic peptides have shown that while water favors folding into β-hairpin structures, DMSO may stabilize the unfolded state or fail to promote folding from an extended conformation. bohrium.com By calculating the solvent accessible surface area (SASA) and analyzing the surrounding water structure, simulations can quantify the degree of hydrophobic exposure and the associated energetic penalties or gains that guide the folding process. nih.gov
Ligand-Protein Docking and Binding Free Energy Calculations
When a peptide containing this compound is designed to act as a ligand for a protein target, computational docking and binding free energy calculations are essential for predicting its binding mode and affinity. Molecular docking algorithms can screen various orientations and conformations of the peptide within the protein's binding site to identify the most favorable binding pose. nih.govnih.gov The bulky homocyclohexyl group can play a key role by fitting into hydrophobic pockets on the protein surface, potentially enhancing binding affinity and specificity.
Following docking, more rigorous methods like MD simulations combined with free energy calculation techniques (e.g., MM/PBSA, alchemical free energy perturbation) can provide a more accurate estimate of the binding affinity (ΔG_bind). nih.govnih.govfrontiersin.org These calculations are crucial for the affinity maturation of peptide ligands, allowing for in silico screening of different non-canonical amino acids to identify mutations that improve binding. nih.gov For example, replacing a smaller residue with homocyclohexyl-D-alanine could significantly improve binding if the target has a suitable hydrophobic pocket.
Table 2: Illustrative Binding Free Energy Calculations for a Peptide Ligand Binding to a Protein Target
| Peptide Variant | Modification | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interaction |
|---|---|---|---|
| Wild-Type | Alanine (B10760859) at P3 | -7.5 | Weak hydrophobic contact |
| Variant 1 | Homocyclohexyl-D-alanine at P3 | -9.8 | Strong hydrophobic packing in pocket |
| Variant 2 | Aspartic Acid at P3 | -5.2 | Electrostatic repulsion |
Note: Lower ΔG_bind values indicate stronger binding affinity. The data is representative of typical computational predictions. nih.govaps.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical (QC) calculations, often based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of a molecule. These methods can be applied to this compound to understand its intrinsic electronic properties and to simulate chemical reactions at a quantum mechanical level.
Investigation of this compound's Electronic Properties
QC calculations can determine a range of electronic properties for this compound, such as the partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The distribution of electron density is key to understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for peptide structure and ligand-protein recognition.
The Fmoc group, with its aromatic fluorenyl system, has a distinct electronic signature that can be characterized by QC methods. Similarly, the electronic properties of the homocyclohexyl side chain, while primarily non-polar, can be subtly influenced by the rest of the molecule. This information is valuable for parameterizing the molecular mechanics force fields used in the large-scale MD simulations described in the previous section, ensuring they more accurately represent the molecule's behavior.
Table 3: Representative Electronic Properties of an Fmoc-Amino Acid Calculated via DFT
| Property | Calculated Value | Implication |
|---|---|---|
| Dipole Moment | ~2.5 Debye | Indicates moderate overall polarity, influencing solubility and electrostatic interactions. |
| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons (electron affinity). |
| Partial Charge on Carbonyl Carbon | +0.55 e | Indicates electrophilicity and susceptibility to nucleophilic attack during peptide coupling. |
Data is illustrative and based on typical values for similar molecules. researchgate.net
Simulation of Reaction Pathways in Fmoc Chemistry
A significant application of QC calculations in this context is the simulation of reaction pathways, particularly the deprotection of the Fmoc group. Fmoc solid-phase peptide synthesis relies on the selective removal of the Fmoc group, typically by a base like piperidine (B6355638), without disturbing other protecting groups. altabioscience.com
QC methods can be used to map the potential energy surface of this reaction. nih.gov This involves locating the transition state structure and calculating the activation energy barrier for the reaction. nih.gov Such simulations can elucidate the mechanism, confirming the E1cb (elimination, unimolecular, conjugate base) pathway, and can be used to predict how the structure of the amino acid side chain or the choice of base might affect the reaction rate. nih.gov These theoretical predictions are invaluable for optimizing synthetic protocols and troubleshooting unwanted side reactions in peptide synthesis. nih.gov
Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies
Cheminformatics provides a powerful computational lens through which to analyze and predict the biological activities of molecules like this compound. By integrating chemical information with computational models, it is possible to establish quantitative structure-activity relationships (QSAR). These relationships are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy and specificity. For non-proteinogenic amino acids such as this compound, which are incorporated into peptides to enhance properties like stability and potency, cheminformatics offers a rational approach to understanding how structural modifications influence biological outcomes. byu.edunih.gov
The core principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with observed biological activity, a predictive model can be constructed. These models can then be used to estimate the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.net
Molecular Descriptor Calculation for this compound Derivatives
The first step in any QSAR study is the calculation of molecular descriptors. For a series of compounds derived from the this compound scaffold, a wide array of descriptors can be computed to capture various aspects of their molecular structure. These descriptors are typically categorized into several classes:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom counts, and bond counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and describe aspects like topology, connectivity, and physicochemical properties such as logP (lipophilicity) and polar surface area (PSA).
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include information about its shape, volume, and surface area.
For a hypothetical series of analogs of this compound, where modifications are made to the cyclohexyl ring or the fluorenyl moiety, a dataset of calculated descriptors could be generated.
| Compound ID | Modification | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Number of Rotatable Bonds |
|---|---|---|---|---|---|
| Fmoc-hCha-01 | Parent | 421.5 | 5.8 | 63.3 | 6 |
| Fmoc-hCha-02 | 4-OH on cyclohexyl | 437.5 | 5.2 | 83.5 | 6 |
| Fmoc-hCha-03 | 2-F on fluorenyl | 439.5 | 6.1 | 63.3 | 6 |
| Fmoc-hCha-04 | N-Me on amide | 435.5 | 5.9 | 51.2 | 6 |
Building and Validating QSAR Models
Once a dataset of compounds with their calculated descriptors and experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled, a QSAR model can be developed. This involves selecting the most relevant descriptors and using a statistical method to create a mathematical equation that relates these descriptors to the biological activity.
Commonly used statistical methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation.
Partial Least Squares (PLS): This is a more advanced regression technique that is well-suited for datasets with a large number of correlated descriptors. researchgate.net
Machine Learning Algorithms: Methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships.
A crucial part of the QSAR modeling process is validation. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance. A robust and reliable QSAR model should not only fit the training data well but also accurately predict the activities of the compounds in the test set.
A hypothetical QSAR model for a series of this compound analogs might yield an equation like:
log(1/IC50) = 0.5 * logP - 0.02 * PSA + 0.1 * NumRotBonds + 2.5
This equation would suggest that higher lipophilicity (logP) and a greater number of rotatable bonds are positively correlated with activity, while a larger polar surface area is detrimental.
Application in Virtual Screening and de Novo Design
A validated QSAR model becomes a valuable tool for in silico drug design. It can be used for:
Virtual Screening: A large library of virtual compounds can be rapidly screened to identify those with high predicted activity. This allows for the prioritization of compounds for synthesis and experimental testing.
De Novo Design: The model can guide the design of entirely new molecules. By understanding the key structural features that drive activity, medicinal chemists can propose novel modifications to the this compound scaffold that are likely to result in improved biological performance.
Below is a table illustrating how a QSAR model could be used to predict the activity of new, hypothetical analogs.
| Compound ID | Proposed Modification | Predicted log(1/IC50) | Priority for Synthesis |
|---|---|---|---|
| Fmoc-hCha-05 | 4-Cl on cyclohexyl | 5.8 | High |
| Fmoc-hCha-06 | 7-NO2 on fluorenyl | 4.2 | Low |
| Fmoc-hCha-07 | Cyclopentyl instead of cyclohexyl | 5.5 | Medium |
| Fmoc-hCha-08 | Ester instead of carboxylic acid | 6.1 | High |
Emerging Research Frontiers and Future Directions for Fmoc Homocyclohexyl D Alanine
Advancements in Automated Peptide Synthesis Utilizing Fmoc-homocyclohexyl-D-alanine
The use of this compound in automated peptide synthesis is integral to creating complex and stable peptide structures. Automated solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu protecting-group strategy is the most common method for this purpose. nih.gov This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Modern automated synthesizers, including those with microwave assistance, have significantly improved the efficiency of incorporating sterically hindered amino acids like this compound. rsc.org Microwave energy can accelerate both the deprotection of the Fmoc group (typically using a piperidine (B6355638) solution) and the subsequent coupling reaction, leading to shorter cycle times and higher purity of the crude peptide. rsc.orgbiotage.com The choice of coupling reagents is critical for achieving high yields. Reagents such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) are commonly employed to activate the carboxylic acid of the incoming Fmoc-amino acid for efficient amide bond formation. rsc.org The compatibility of this compound with these automated processes makes it a valuable building block for researchers. chemimpex.com
| Parameter | Conventional Automated SPPS | Microwave-Assisted Automated SPPS |
|---|---|---|
| Fmoc-Deprotection | 20% piperidine in DMF, 2 stages (e.g., 3 min + 7 min) at room temperature. rsc.org | 20% piperidine in DMF, 2 stages (e.g., 0.5 min + 3 min) at elevated temperature (e.g., 75°C). rsc.org |
| Coupling Reaction Time | 30 minutes to several hours. rsc.org | 5 to 10 minutes. rsc.orgbiotage.com |
| Coupling Reagents | HCTU/DIEA, DIC/HOBt. rsc.org | HCTU/DIEA, DIC/HOBt. rsc.org |
| Overall Synthesis Time | Significantly longer. | Dramatically reduced. |
| Efficiency with Hindered Residues | May result in incomplete coupling and lower purity. | Higher coupling efficiency and improved purity of final product. rsc.org |
Integration into Novel Bio-inspired Materials and Supramolecular Assemblies (e.g., Hydrogels)
Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, particularly hydrogels. nih.gov This process is driven by a combination of non-covalent interactions: π–π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid backbones. researchgate.net These interactions lead to the formation of a three-dimensional fibrillar network that can entrap large amounts of water, forming a stable gel. nih.govnih.gov
The integration of this compound into such systems is a promising frontier. The large, non-polar homocyclohexyl side chain is expected to introduce strong hydrophobic interactions, which can significantly influence the self-assembly process and the final properties of the material. These hydrophobic forces can work in concert with the π–π stacking and hydrogen bonding to enhance the stability and modulate the mechanical properties (e.g., stiffness) of the resulting hydrogel. By co-assembling this compound with other Fmoc-amino acids, it is possible to fine-tune the hydrogel's characteristics for specific applications in tissue engineering, drug delivery, and 3D cell culture. nih.gov The molecular arrangement within these gels can be studied using techniques like circular dichroism and fluorescence spectroscopy to understand the influence of the bulky side chain on the supramolecular structure. nih.gov
Exploration of this compound in Protein Engineering and Directed Evolution
Protein engineering and directed evolution are powerful techniques used to create proteins with novel or enhanced functions. nih.gov A key strategy in this field is the incorporation of unnatural amino acids (UAAs) to expand the chemical diversity beyond the canonical 20 amino acids. While the Fmoc group is removed after synthesis, the core residue, homocyclohexyl-D-alanine, can be incorporated into a protein's primary sequence.
The introduction of homocyclohexyl-D-alanine could confer unique properties. Its bulky, hydrophobic nature could be used to engineer protein cores, enhance thermal stability, or create specific binding pockets for therapeutic or diagnostic purposes. The D-configuration of the amino acid would introduce a significant local perturbation in the peptide backbone, which could be exploited to force specific turns or conformations in a protein structure.
Directed evolution could then be used to optimize the function of a protein containing this UAA. researchgate.net For example, a library of enzyme variants containing homocyclohexyl-D-alanine at various positions could be generated and screened for enhanced catalytic activity or stability. nih.gov This approach allows researchers to harness the unique structural features of this amino acid to design next-generation proteins for biotechnological and therapeutic applications.
Expanding the Pharmacological Landscape of D-Amino Acid Peptides
Peptides are promising therapeutic agents due to their high specificity and potency. However, their use is often limited by rapid degradation by proteases in the body. A well-established strategy to overcome this limitation is the incorporation of D-amino acids. peptide.com Since natural proteases are stereospecific for L-amino acids, peptides containing D-isomers are highly resistant to enzymatic cleavage, leading to a significantly longer half-life in vivo. peptide.comnih.gov
| Property | Contribution of D-Amino Acid Configuration | Contribution of Homocyclohexyl Side Chain |
|---|---|---|
| Proteolytic Stability | High resistance to degradation by natural proteases. peptide.com | May provide additional steric hindrance to approaching proteases. |
| Receptor Binding Affinity | Induces specific backbone conformations that may be optimal for binding. | Provides strong hydrophobic interactions within the receptor's binding pocket. |
| Bioavailability | Increased half-life allows for greater systemic exposure. nih.gov | Increased lipophilicity may enhance membrane permeability. |
| Specificity | Unique 3D structure can reduce off-target binding. | Can be used to design peptides that fit precisely into a target's binding site. |
Interdisciplinary Approaches Combining Synthetic Chemistry, Structural Biology, and Computational Science
The future development and application of this compound rely heavily on the synergy between multiple scientific disciplines.
Synthetic Chemistry: Provides the foundation by developing efficient methods for the synthesis of the Fmoc-protected amino acid itself and its incorporation into peptides using advanced automated protocols. nih.gov This includes the optimization of coupling strategies and purification techniques to ensure high-purity materials for further study.
Structural Biology: Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) are essential for characterizing the impact of homocyclohexyl-D-alanine on peptide conformation, protein structure, and the architecture of self-assembled materials like hydrogels. nih.gov Understanding these structures at the atomic level is crucial for rational design.
Computational Science: Molecular modeling and simulations play a vital predictive role. Computational methods can be used to model how the homocyclohexyl side chain will influence peptide folding, predict its binding interactions with therapeutic targets, and simulate the self-assembly process in supramolecular materials. This in silico approach can guide experimental work, saving time and resources by prioritizing the most promising candidates for synthesis and testing.
By combining these approaches, researchers can move from the design of novel peptides and materials on a computer to their chemical synthesis, structural validation, and ultimately, functional testing. This interdisciplinary workflow is essential for unlocking the full potential of unique building blocks like this compound in medicine and materials science.
Q & A
How should Fmoc-homocyclohexyl-D-alanine be stored and handled to prevent degradation during peptide synthesis?
This compound requires storage at 0–6°C to maintain stability, as indicated by its sensitivity to temperature and humidity . For handling, use anhydrous conditions and inert atmospheres (e.g., nitrogen) during synthesis to minimize hydrolysis of the Fmoc group. Safety protocols include wearing gloves, protective eyewear, and masks to avoid skin contact or inhalation, with waste disposed via certified chemical waste services .
What coupling reagents and conditions are optimal for incorporating this compound into solid-phase peptide synthesis (SPPS)?
Advanced synthesis protocols recommend HOBt/EDC (1-羟基苯并三唑/Ethyldiaminopropylcarbodiimidhydrochlorid) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for efficient coupling . Prolonged reaction times (e.g., overnight) improve yields for sterically hindered residues. Post-coupling, wash resins with DCM and DMF to remove unreacted reagents. For challenging couplings, additives like Oxyma Pure or elevated temperatures (40°C) may enhance efficiency .
Which analytical methods are most reliable for confirming the purity and identity of this compound?
Basic:
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% recommended for SPPS) .
- 1H-NMR : Confirm structural integrity via characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm) .
Advanced:
- Mass spectrometry (MS-ESI) : Detect molecular ion peaks (e.g., m/z 418 [M–H]⁻) and rule out side products like β-alanine impurities .
How can researchers ensure chiral integrity when using this compound in peptide sequences?
Chiral purity (>98% ee) is critical to avoid epimerization. Monitor optical rotation ([α]D) values and compare with literature data (e.g., -56.7° for D-configuration derivatives in chloroform) . Use chiral HPLC with cellulose-based columns to resolve D/L enantiomers. Avoid prolonged exposure to basic conditions (>pH 9), which may racemize the α-carbon .
What are common impurities in this compound, and how can they be resolved?
Key impurities include:
- Unprotected amino acids : Detectable via ninhydrin tests during SPPS.
- β-Alanine adducts : Formed during Fmoc-OSu activation; remove via ether extraction and back-washing with NaHCO3 .
- Dipeptide derivatives : Purify using silica gel chromatography (hexane/ethyl acetate) or preparative HPLC .
What solvent systems are effective for dissolving this compound in SPPS?
For solubility, use DMF or DCM with 0.1% TFA. For hydrophobic peptides, add co-solvents like NMP (N-methylpyrrolidone) or DMSO (≤10%) to improve dispersion. Pre-activate the amino acid with HOBt/EDC in DMF for 10 minutes before coupling .
How does the Fmoc group’s stability vary under acidic or basic conditions during peptide synthesis?
The Fmoc group is stable under mild acidic conditions (e.g., 20% piperidine in DMF for deprotection) but degrades in strong acids (e.g., TFA >50%). Avoid prolonged exposure to bases like DBU, which may cleave the Fmoc moiety prematurely. Stability data from TGA/DSC can guide protocol optimization .
What experimental strategies mitigate low coupling efficiency of this compound in long peptide chains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
